Ethyl 2-(3,4-dichlorophenyl)acrylate

Description

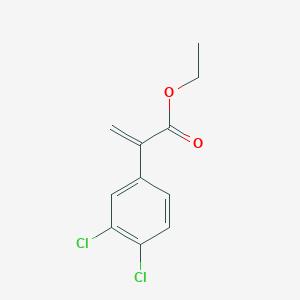

Ethyl 2-(3,4-dichlorophenyl)acrylate is an organic compound featuring an acrylate ester backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₁H₁₀Cl₂O₂ (molecular weight: 245.10 g/mol). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic derivatives like oxazole-carboxylates . Its structure combines electron-withdrawing chlorine atoms with the reactivity of the acrylate ester, making it versatile in nucleophilic additions and cyclization reactions.

Properties

Molecular Formula |

C11H10Cl2O2 |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10Cl2O2/c1-3-15-11(14)7(2)8-4-5-9(12)10(13)6-8/h4-6H,2-3H2,1H3 |

InChI Key |

HJDCIJHAMOIIGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 2-Cyano-3-(3,4-dichlorophenyl)acrylate: The cyano group (-CN) enhances electron-withdrawing effects, increasing reactivity in Michael additions compared to the parent acrylate. This property is exploited in agrochemical synthesis . Higher molecular weight (283.11 vs. 245.10 g/mol) reduces volatility, favoring use in polymer stabilization.

Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate :

- The oxo group replaces the acrylate’s double bond, enabling nucleophilic attacks at the carbonyl carbon. This reactivity is harnessed in synthesizing glyoxylic acid derivatives .

Caffeic Acid :

Thermal and Stability Profiles

- Ethyl 2-(3,4-Dichlorophenyl)azocarboxylate : Exhibits an endothermic peak at 191.3°C during thermogravimetric analysis (TGA), indicating evaporation rather than decomposition .

- Caffeic Acid: Degrades at lower temperatures (~225°C) due to phenolic hydroxyl groups, limiting high-temperature applications .

- This compound : Stability data is less documented, but acrylates generally decompose above 250°C, suggesting suitability for moderate-temperature syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.